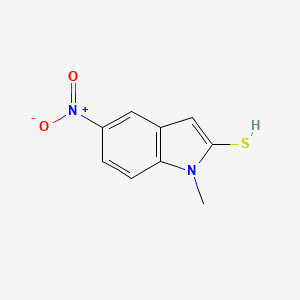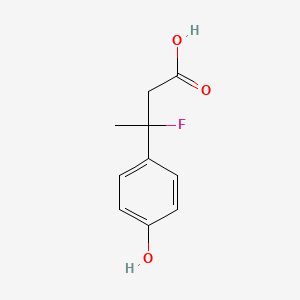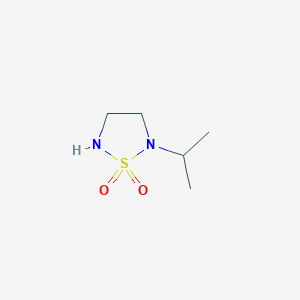
2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazolidines This compound is characterized by the presence of a thiadiazolidine ring with an isopropyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of isopropylamine with sulfuryl chloride, followed by cyclization with a suitable base. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) are usually sufficient.
Solvent: Common solvents include dichloromethane or chloroform.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reactions: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazolidine derivatives.
Scientific Research Applications
2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing into its potential use as a drug candidate for treating infections and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to antimicrobial effects by disrupting essential metabolic pathways in bacteria.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazole 1,1-dioxide: This compound shares a similar thiadiazole ring structure but lacks the isopropyl group.
N,N’-Substituted 1,2,5-thiadiazolidine 1,1-dioxides: These compounds have various substituents on the nitrogen atoms, leading to different chemical properties and applications.
Uniqueness
2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H12N2O2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-propan-2-yl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C5H12N2O2S/c1-5(2)7-4-3-6-10(7,8)9/h5-6H,3-4H2,1-2H3 |
InChI Key |
SFSRUGQYRFPBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCNS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydrazino-5-methyl-7-propylimidazo[1,5-b]pyridazine](/img/structure/B13115189.png)

![6-Phenethylamino-[1,3,5]triazine-2,4-diol](/img/structure/B13115197.png)
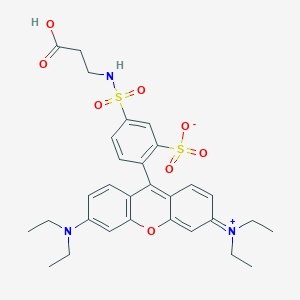



![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)
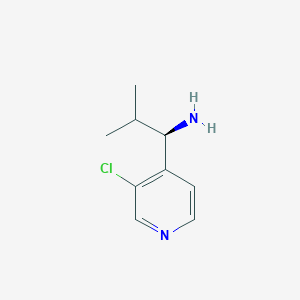

![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)
